molecular formula C12H26O B1608996 (3R)-3-ethoxy-2-methylnonane CAS No. 78330-20-8

(3R)-3-ethoxy-2-methylnonane

Cat. No.: B1608996
CAS No.: 78330-20-8
M. Wt: 186.33 g/mol
InChI Key: CYEJIAUEAAVGGO-GFCCVEGCSA-N
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Description

Contextual Significance of Chiral Alkyl Ethers in Contemporary Organic Chemistry Research

Chiral alkyl ethers are a class of organic molecules that have garnered considerable attention in modern chemical research. Their importance stems from their presence in a wide array of biologically active natural products and pharmaceutical agents. The specific three-dimensional arrangement of atoms, or stereochemistry, in these chiral ethers is often crucial for their biological function, influencing how they interact with other chiral molecules in the body, such as enzymes and receptors.

The synthesis of enantiomerically pure chiral ethers remains a significant challenge in organic synthesis. Researchers are continually developing novel and efficient methods to control the stereochemistry during their formation. These methods often employ chiral catalysts or auxiliaries to direct the reaction towards the desired stereoisomer. The development of such stereoselective reactions is a key area of research, as it allows for the synthesis of complex molecules with high precision.

Furthermore, chiral alkyl ethers serve as versatile building blocks, or chiral synthons, in the synthesis of more complex molecules. Their functional group can be readily transformed into other functionalities, making them valuable intermediates in multi-step synthetic sequences. The unique structural and electronic properties of ethers also make them interesting subjects for fundamental studies in physical organic chemistry, including investigations into their conformational preferences and non-covalent interactions.

Historical Development of Synthetic Methodologies for Chiral Nonane (B91170) Derivatives

The synthesis of chiral nonane derivatives has evolved significantly over the years, driven by the need for enantiomerically pure compounds in various fields, including materials science and the synthesis of complex natural products. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material.

A major advancement came with the use of the "chiral pool," which involves utilizing naturally occurring chiral molecules as starting materials. For instance, terpenes like (R)-carvone have been extensively used as chiral starting materials for the synthesis of various bridged systems and sesquiterpenoids containing the bicyclo[4.3.0]nonane framework. rsc.org Methodologies such as Claisen rearrangement, intramolecular diazo ketone cyclopropanation, and Wacker mediated cyclopentannulation have been employed to transform these natural products into complex chiral nonane derivatives. rsc.org These approaches have enabled the enantiospecific synthesis of both enantiomeric forms of bicyclo[4.3.0]nonane-3,8-dione derivatives from a single enantiomer of carvone. rsc.orgrsc.org

More recently, the focus has shifted towards asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern green chemistry. Domino radical bicyclization reactions have also emerged as a powerful tool for the synthesis of complex nitrogen-containing spirocyclic nonane derivatives. acs.orgacs.org These reactions allow for the formation of multiple bonds and rings in a single synthetic operation, leading to a rapid increase in molecular complexity.

Current Research Frontiers and Unexplored Opportunities for (3R)-3-ethoxy-2-methylnonane

This compound, with its specific stereochemistry and ether functionality, presents several intriguing avenues for future research. While it is known for its surfactant properties, its potential as a chiral building block in asymmetric synthesis remains largely untapped. evitachem.com

One area of opportunity lies in its use as a chiral solvent or additive in stereoselective reactions. The chiral environment provided by this compound could influence the stereochemical outcome of reactions, potentially leading to the development of new and efficient asymmetric transformations.

Furthermore, the synthesis of this compound itself can be a platform for developing new synthetic methodologies. The current synthesis involves the reaction of branched alcohols with ethylene (B1197577) oxide, a process that offers opportunities for refinement in terms of stereocontrol and efficiency. evitachem.com Exploring alternative synthetic routes, potentially involving asymmetric etherification reactions, could provide more direct access to this and other chiral ethers.

The biological activity of this compound is another area ripe for investigation. While its surfactant properties are utilized in applications like cell lysis, a deeper understanding of its interactions with biological membranes and other biomolecules could reveal new applications in biochemistry and medicinal chemistry. evitachem.com Its structural similarity to other biologically active ethers suggests that it could serve as a lead compound for the development of new therapeutic agents.

Finally, the physical properties of this compound, such as its boiling point, density, and refractive index, are well-documented. lookchem.com However, a more detailed investigation into its conformational landscape and intermolecular interactions could provide valuable insights for its application in materials science, for example, in the formulation of novel liquid crystals or chiral polymers.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₁₂H₂₆O
Molecular Weight186.3342 g/mol
Boiling Point207°C
Density0.797 g/cm³
Refractive Index1.421
Flash Point66.3°C
Data sourced from multiple references. lookchem.com

Properties

IUPAC Name

(3R)-3-ethoxy-2-methylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-5-7-8-9-10-12(11(3)4)13-6-2/h11-12H,5-10H2,1-4H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEJIAUEAAVGGO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78330-20-8
Record name Alcohols, C9-11-iso-, C10-rich, ethoxylated
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Record name Alcohols, C9-11-iso-, C10-rich, ethoxylated
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Record name Alcohols, C9-11-iso-, C10-rich, ethoxylated
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Synthesis and Stereoselective Preparation of 3r 3 Ethoxy 2 Methylnonane

Retrosynthetic Analysis for the Stereocontrolled Assembly of (3R)-3-ethoxy-2-methylnonane

A retrosynthetic analysis of this compound reveals several potential disconnection points that offer strategic pathways for its stereocontrolled synthesis. The primary bond for disconnection is the C-O ether linkage, leading to a chiral alcohol precursor and an ethylating agent. This approach simplifies the target molecule into a key chiral intermediate, (2R,3R)-2-methylnonan-3-ol, where the adjacent stereocenters must be constructed with high fidelity.

Alternatively, a C-C bond disconnection can be envisioned. For instance, disconnecting the bond between C2 and C3 would lead to a chiral epoxide derived from heptene (B3026448) and a methyl nucleophile. Another possibility involves the disconnection of the C4-C5 bond, which would require the coupling of two smaller chiral fragments. Each of these retrosynthetic pathways presents its own set of challenges and opportunities for stereocontrol.

A plausible retrosynthetic approach is outlined below:

Target MoleculePrecursor 1Precursor 2Synthetic Strategy
This compound(2R,3R)-2-methylnonan-3-olEthylating Agent (e.g., ethyl iodide)Williamson Ether Synthesis
(2R,3R)-2-methylnonan-3-ol(R)-2-methyl-3-oxononanalReducing AgentStereoselective Reduction
(R)-2-methyl-3-oxononanalPropanalHeptanoyl ChlorideAsymmetric Aldol (B89426) Condensation

This analysis highlights the importance of establishing the two contiguous stereocenters in the C9 backbone as a key strategic goal.

Enantioselective Synthetic Methodologies for this compound

The enantioselective synthesis of this compound can be approached through several modern synthetic methodologies, each offering distinct advantages in controlling the stereochemical outcome.

Asymmetric alkylation provides a powerful tool for the construction of chiral centers. In the context of synthesizing this compound, a potential strategy involves the alkylation of a chiral enolate. For example, a chiral auxiliary, such as a pseudoephedrine-derived amide, could be used to direct the alkylation of a propionate (B1217596) derivative with a heptyl halide. Subsequent removal of the chiral auxiliary would yield a chiral carboxylic acid, which can then be converted to the target ether through reduction and etherification. The success of this approach hinges on the high diastereoselectivity of the alkylation step.

Recent advances in catalysis have enabled the direct enantioselective etherification of alcohols. A chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, could potentially be employed to catalyze the reaction between 2-methylnonan-3-ol and an ethoxy source. This approach would ideally be performed on a racemic or prochiral substrate, with the catalyst selectively forming the desired (3R)-enantiomer. The development of such a catalyst for this specific substrate would be a key challenge.

Palladium-catalyzed processes have been detailed for accessing highly functionalized, optically active allylic aryl ethers, which could serve as precursors to the target molecule after appropriate functional group manipulations. nih.gov

A diastereoselective approach to the synthesis of this compound would involve the use of a chiral starting material or reagent to influence the formation of the desired stereoisomer. For instance, a substrate-controlled diastereoselective reduction of a chiral ketone precursor could set the stereochemistry at C3.

In cases where an enantioselective synthesis is not feasible or provides low enantiomeric excess, chiral resolution offers a viable alternative. This can be achieved by reacting the racemic ether with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. wikipedia.org Subsequent removal of the resolving agent would yield the enantiomerically pure this compound. Kinetic resolution, often enzyme-mediated, of a racemic precursor alcohol is another powerful technique. acs.org

Resolution TechniquePrincipleApplicability to this compound Synthesis
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation. wikipedia.orgCould be applied to a carboxylic acid precursor or by derivatizing the hydroxyl group of a precursor alcohol.
Kinetic Resolution Enantioselective reaction of a racemic mixture, where one enantiomer reacts faster than the other. acs.orgAn enzyme or chiral catalyst could be used to selectively acylate or oxidize one enantiomer of a racemic precursor alcohol.
Chiral Chromatography Separation of enantiomers based on their differential interaction with a chiral stationary phase.Can be used to separate the final enantiomers of this compound or a chiral intermediate.

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to achieve high levels of optical purity. nih.govmdpi.com For the synthesis of this compound, a lipase (B570770) could be used for the kinetic resolution of a racemic precursor, such as 2-methylnonan-3-ol, through enantioselective acylation. The unreacted (R)-alcohol could then be etherified to yield the desired product. Alternatively, a dehydrogenase could be employed for the stereoselective reduction of a ketone precursor to the corresponding (R)-alcohol.

These enzymatic transformations are often characterized by high enantioselectivity and mild reaction conditions, making them an attractive "green" alternative to traditional chemical methods. mdpi.comdergipark.org.tr

Total Synthesis Strategies for this compound and its Stereoisomers

A total synthesis of this compound would likely involve a multi-step sequence that carefully constructs the carbon skeleton and introduces the required stereocenters. A plausible strategy could commence with a chiral pool starting material, such as an amino acid or a carbohydrate, which already possesses a defined stereocenter.

Alternatively, an asymmetric catalytic reaction could be employed early in the synthesis to establish the initial chirality. For example, an asymmetric aldol reaction between propanal and heptanal, catalyzed by a chiral amine, could generate a key intermediate with the desired stereochemistry at C2 and C3. Subsequent reduction of the aldehyde and etherification would complete the synthesis. The synthesis of all possible stereoisomers could be achieved by using different enantiomers of the catalyst or chiral starting materials.

A convergent approach could also be considered, where two chiral fragments are synthesized independently and then coupled together. This strategy allows for greater flexibility and can be more efficient for the synthesis of a library of stereoisomers.

Scalability and Industrial Feasibility Considerations in this compound Production

The transition from a laboratory-scale synthesis of this compound to large-scale industrial production necessitates careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. Key aspects include catalyst selection, reaction conditions, and process design.

For a potential industrial route, a catalytic approach is generally favored over stoichiometric reagents to minimize waste and cost. In the context of synthesizing this compound, if a chiral catalyst is employed for asymmetric etherification, its cost, turnover number (TON), and turnover frequency (TOF) are critical parameters. An ideal catalyst would be highly efficient, allowing for a low catalyst loading, and robust enough to be recycled and reused over multiple batches.

The choice of reaction vessel and the ability to control reaction parameters are also crucial. Stereoselective reactions can be highly sensitive to temperature, pressure, and reactant concentrations. Maintaining precise control over these variables on a large scale requires specialized reactors with efficient heating, cooling, and mixing capabilities.

Furthermore, the adoption of continuous flow chemistry presents a promising avenue for the scalable synthesis of this compound. Flow reactors offer enhanced heat and mass transfer, precise control over reaction time, and the potential for safer operation, especially when handling reactive intermediates. This technology can lead to higher yields and purity while minimizing waste and energy consumption.

A comparative analysis of a traditional batch process versus a continuous flow process for a hypothetical stereoselective etherification is presented below:

FeatureBatch ProcessContinuous Flow Process
Heat Transfer Less efficient, potential for hotspotsHighly efficient, uniform temperature control
Mass Transfer Limited by stirring efficiencyExcellent, due to high surface-area-to-volume ratio
Safety Higher risk with large volumes of reactantsInherently safer with smaller reaction volumes
Scalability Often requires process redesignScalable by running the process for longer durations
Productivity Dependent on batch size and cycle timePotentially higher for a given reactor volume

Application of Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be approached through the lens of green chemistry to minimize its environmental impact. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes.

Prevention of Waste: A primary goal is to design a synthesis that generates minimal waste. This can be achieved by maximizing atom economy, which is a measure of how many atoms from the starting materials are incorporated into the final product. Catalytic methods are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. The ideal synthesis of this compound would utilize greener solvents such as water, supercritical fluids, or bio-derived solvents. Alternatively, performing the reaction under solvent-free conditions would be the most environmentally benign option.

Design for Energy Efficiency: Energy-intensive steps such as high-temperature reactions or cryogenic cooling should be avoided. The use of catalysis can lower the activation energy of a reaction, allowing it to proceed under milder conditions. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. labinsights.nl

Use of Renewable Feedstocks: While the nonane (B91170) backbone of this compound is typically derived from petrochemical sources, exploring routes that utilize starting materials derived from biomass would enhance the sustainability of the process.

Catalysis: As previously mentioned, the use of catalytic methods is a cornerstone of green chemistry. For the synthesis of this compound, this could involve the development of highly selective and recyclable chiral catalysts. Biocatalysis, using enzymes to perform the desired transformation, offers a highly sustainable and selective alternative. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite stereoselectivity.

The following table summarizes the application of key green chemistry principles to a hypothetical synthesis of this compound:

Green Chemistry PrincipleApplication in the Synthesis of this compound
Atom Economy Employing catalytic addition reactions over substitution reactions that generate stoichiometric byproducts.
Safer Solvents Replacing halogenated solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether.
Energy Efficiency Utilizing a highly active catalyst to enable the reaction to proceed at or near ambient temperature.
Catalysis Developing a recyclable heterogeneous chiral catalyst or employing an enzymatic approach for the etherification step.

By integrating these principles into the synthetic design, the production of this compound can be made more environmentally responsible and economically viable.

Structural Elucidation and Advanced Spectroscopic Analysis of 3r 3 Ethoxy 2 Methylnonane

Advanced Spectroscopic Techniques for Stereochemical Assignment and Conformational Analysis

While advanced spectroscopic methods are critical for determining the three-dimensional structure of chiral molecules, specific studies applying these techniques to (3R)-3-ethoxy-2-methylnonane are not found in the current body of scientific literature.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

There are no specific research articles detailing the use of chiral Nuclear Magnetic Resonance (NMR) spectroscopy for the stereochemical assignment or conformational analysis of this compound. General principles of chiral NMR, often employing chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers, are well-established. However, the application of these methods to this compound, including specific experimental conditions and resulting spectral data, has not been reported.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Elucidation of this compound

Similarly, the application of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy for the stereochemical elucidation of this compound is not documented. These powerful chiroptical techniques are used to determine the absolute configuration of chiral molecules by comparing experimentally measured spectra with those predicted by quantum chemical calculations. Without such a study on this compound, no data on its specific VCD or ECD spectra is available.

High-Resolution Mass Spectrometry Techniques for Structural Confirmation of this compound

While the molecular formula (C12H26O) and exact mass of this compound can be confirmed by high-resolution mass spectrometry (HRMS), specific studies detailing its fragmentation patterns or the use of advanced HRMS techniques for its structural confirmation are absent from the literature. Such studies would provide valuable information for its identification in complex mixtures.

X-ray Crystallography Studies of Crystalline this compound Derivatives (if applicable)

The definitive method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray crystallography. However, this technique requires a crystalline sample. There are no published reports of the synthesis of crystalline derivatives of this compound or any subsequent X-ray crystallographic analysis.

Chromatographic Methods for Enantiomeric Purity Determination of this compound

The determination of enantiomeric purity is crucial for the characterization of chiral compounds. Chiral chromatography is the primary method used for this purpose.

Chiral Gas Chromatography (GC) for this compound Enantiomers

There is no specific literature available on the separation of the enantiomers of 3-ethoxy-2-methylnonane using chiral Gas Chromatography (GC). While chiral GC is a powerful technique for separating volatile enantiomers, and various chiral stationary phases are commercially available, the optimal conditions and the specific chiral column for resolving the enantiomers of this particular compound have not been reported. Consequently, no data on retention times, resolution factors, or enantiomeric excess determination for this compound using this method can be provided.

Despite a comprehensive search for scholarly articles and research data, specific details regarding the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound and its enantiomers are not available in the public domain. Consequently, the creation of a detailed and scientifically accurate article section on this specific topic, including data tables and in-depth research findings, is not possible at this time.

The performed searches, targeting variations of "chiral HPLC analysis of this compound enantiomers," did not yield any dedicated studies outlining the methodologies or results for the enantioselective separation of this particular compound. While general principles of chiral chromatography and examples of its application to other molecules are widely documented, this information is not directly transferable to this compound without specific experimental data.

Therefore, in adherence to the principles of providing accurate and verifiable information, the requested article section cannot be generated.

Reactivity and Chemical Transformations of 3r 3 Ethoxy 2 Methylnonane

Mechanistic Studies of Ether Cleavage Reactions of (3R)-3-ethoxy-2-methylnonane

Ether cleavage typically requires strong acidic conditions to protonate the ether oxygen, converting the alkoxy group into a good leaving group. masterorganicchemistry.commasterorganicchemistry.com The subsequent nucleophilic attack can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.comyoutube.com

For this compound, the ether linkage involves a secondary carbon atom. Therefore, cleavage with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) could potentially proceed through a mixture of SN1 and SN2 pathways. masterorganicchemistry.com

SN2 Pathway: The halide nucleophile (e.g., I⁻) would attack the less sterically hindered ethyl group, leading to the formation of (R)-2-methylnonan-3-ol and iodoethane. Alternatively, attack at the chiral secondary carbon would result in inversion of stereochemistry, yielding (S)-3-iodo-2-methylnonane and ethanol (B145695). masterorganicchemistry.com

SN1 Pathway: Protonation of the ether oxygen followed by the departure of ethanol would form a secondary carbocation at the C3 position. This carbocation could then be attacked by the halide nucleophile. This pathway might also lead to rearrangement products, although this is less likely for a simple secondary carbocation.

The choice between these pathways is influenced by the stability of the potential carbocation and the steric hindrance around the reaction centers. Given the secondary nature of the chiral center, an SN2 mechanism or a pathway with significant SN2 character is generally favored. youtube.com

Table 1: Predicted Products of Acid-Catalyzed Ether Cleavage of this compound

Reagent Predominant Mechanism Predicted Products
Excess HBr SN2 (S)-3-bromo-2-methylnonane and ethanol; or (R)-2-methylnonan-3-ol and bromoethane

Oxidation Pathways and Products of this compound

Oxidation of ethers can be challenging due to their general inertness. However, oxidation can occur at the carbon atom alpha to the ether oxygen. For this compound, this would be the C3 position. Enzymatic oxidation, for instance using unspecific peroxygenases, has been shown to hydroxylate cyclic ethers at the alpha-position. researchgate.net While specific studies on this acyclic ether are lacking, similar enzymatic or chemical oxidation could potentially yield a hemiacetal, which might be unstable and further oxidize.

Oxidation of the long alkane chain is also possible, particularly with strong oxidizing agents or under specific catalytic conditions. These reactions often proceed via radical mechanisms and may lack selectivity, leading to a mixture of products. nih.gov

Functionalization Reactions of the Alkane Chain in this compound

The nonane (B91170) chain of this compound consists of unactivated C-H bonds, which are generally unreactive. illinois.edu However, recent advances in C-H functionalization allow for the selective introduction of functional groups into alkanes. researchgate.netyoutube.com These reactions often employ transition metal catalysts and can be directed by existing functional groups. nih.gov

For this compound, the ether oxygen could potentially act as a directing group, guiding the functionalization to a specific position on the alkyl chain. However, the flexibility of the long chain might lead to a mixture of products. Both terminal and internal C-H bonds could be targeted depending on the catalytic system used. illinois.edu

Table 2: Potential C-H Functionalization Reactions of the Alkane Chain

Reaction Type Catalyst/Reagent Example Potential Products
Halogenation Radical initiator (e.g., AIBN) + NBS/NCS Mixture of monochlorinated/brominated isomers
Oxidation Transition metal catalyst + oxidant Mixture of ketones and alcohols

Derivatization Strategies for Synthetic Utility of this compound

Derivatization of this compound would likely involve prior transformation, such as ether cleavage to unmask a hydroxyl group. The resulting (R)-2-methylnonan-3-ol could then be derivatized using a variety of standard reactions for alcohols.

One important application of derivatization for chiral molecules is the determination of enantiomeric purity and absolute configuration using chiral derivatizing agents (CDAs). wikipedia.orgnih.govchemeurope.com For example, the alcohol obtained from ether cleavage could be reacted with Mosher's acid chloride to form diastereomeric esters, which can be distinguished by NMR spectroscopy. chemeurope.com This analytical derivatization is crucial for stereochemical studies. nih.gov

Table 3: Examples of Derivatization Following Ether Cleavage

Initial Reaction Derivatizing Reagent Product Class Purpose
Ether Cleavage to Alcohol Acyl chloride Ester Synthetic intermediate, protection
Ether Cleavage to Alcohol Isocyanate Carbamate Synthetic intermediate, polymer precursor

Stereochemical Stability and Epimerization Studies of this compound

The stereocenter at the C3 position of this compound is expected to be stereochemically stable under neutral and basic conditions. The hydrogen atom at the chiral center is not acidic and therefore not readily removed by a base, which is a common mechanism for epimerization. google.comnih.gov

Epimerization, the change in configuration at one of multiple stereocenters, is not directly applicable here as there is only one defined stereocenter. However, racemization (the formation of an equal mixture of enantiomers) could potentially occur under conditions that involve the formation of a planar intermediate at the chiral center, such as an SN1 reaction during ether cleavage. If the ether cleavage proceeds through a carbocation intermediate, the subsequent nucleophilic attack can occur from either face, leading to a loss of stereochemical integrity.

Under standard, non-cleavage conditions, the chiral center of this compound is considered configurationally stable.

Biological and Ecological Roles of 3r 3 Ethoxy 2 Methylnonane and Analogs

Natural Occurrence and Biosynthesis of Related Chiral Ethers and Alkanes

While (3R)-3-ethoxy-2-methylnonane has not been specifically identified as a semiochemical, numerous structurally related chiral ethers and methyl-branched alkanes play crucial roles in insect communication as pheromones. wikipedia.org The stereochemistry of these molecules is often critical for their biological activity, influencing how they are perceived by insect receptors. nih.gov Many insects utilize non-volatile, methyl-branched hydrocarbons as contact pheromones for species and sex recognition. nih.gov

A notable example of a chiral ether acting as a pheromone is ethyl 4-methyloctanoate, the male-produced aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros. Research has shown that the (R)-enantiomer of this compound is the most attractive to the beetles. taylorfrancis.comgenome.jp In field trapping tests, the (S)-enantiomer was significantly less attractive, highlighting the importance of chirality in eliciting a behavioral response. genome.jp This specificity underscores that insects can distinguish between different stereoisomeric forms of these semiochemicals. nih.gov

The biosynthesis of methyl-branched hydrocarbons in insects is a complex process linked to fatty acid biosynthesis. wikipedia.org It occurs in specialized cells called oenocytes and involves the incorporation of methylmalonyl-CoA units to create the methyl branches. wikipedia.org The stereochemistry of the methyl group is believed to be controlled by a stereoselective enzymatic reduction step during the biosynthesis process. nih.gov

Table 1: Examples of Chiral Ethers and Alkanes in Insect Semiochemical Systems

CompoundInsect SpeciesFunctionActive Stereoisomer
Ethyl 4-methyloctanoateOryctes rhinoceros (Coconut rhinoceros beetle)Aggregation Pheromone(R)-enantiomer genome.jp
3-MethylpentacosaneVarious insectsContact PheromoneStereochemistry often species-specific nih.gov

Chiral natural products are widespread in the biological world, typically biosynthesized as single enantiomers. virtualflybrain.orggoogle.com While direct evidence for the natural occurrence of this compound in plants or microbes is not documented in available literature, ether bonds are found in a vast array of natural products, including lipids, terpenoids, and polyketides. rsc.org Nature employs a diverse range of enzymes and biosynthetic pathways to create these structures. rsc.org

Plants are a rich source of chiral compounds, and many of these, such as certain terpenes, exist in both enantiomeric forms, often within the same species. virtualflybrain.org For example, linalool (B1675412) is found in over 200 plant species, with some producing predominantly (R)-linalool and others (S)-linalool. mdpi.com The formation of these chiral aroma compounds is catalyzed by specific enzymes, generally in the final step of their biosynthetic pathway. mdpi.com

Similarly, microorganisms are known to produce a wide variety of secondary metabolites, many of which are chiral. Microbial enzymes are capable of catalyzing highly specific transformations to produce these complex molecules. taylorfrancis.com The structural motifs present in this compound—a chiral center, an ether linkage, and branched alkyl chains—are common in the realm of natural products, suggesting that its biosynthesis by a plant or microbial species is plausible, even if not yet discovered.

Mechanistic Investigations of this compound Interactions with Biological Systems (non-human, non-clinical)

Specific receptor binding studies for this compound are not available. However, based on its amphiphilic structure, which consists of a polar ethoxy group and a nonpolar methylnonane chain, it can be predicted to interact with biological membranes. Such molecules often act as surfactants. The biological activity of a related chiral ether, the herbicide DPEIII, has been shown to be dependent on its stereochemistry, with the S(−) enantiomer exhibiting greater potency in inhibiting protoporphyrinogen (B1215707) IX oxidase in pea etioplast lysates. nih.gov This suggests that the binding site of the target enzyme can chirally discriminate between the enantiomers. nih.gov

In the context of laboratory applications, the surfactant properties of similar compounds are utilized for disrupting cell membranes to extract proteins. The choice of detergent (surfactant) is critical for effectively solubilizing proteins while preserving their native structure and interactions. Mild detergents are used to maintain protein complexes, whereas stronger detergents are used for complete denaturation. The effectiveness of protein extraction can be highly dependent on the specific detergent and its concentration.

While no studies have specifically investigated the enzymatic biotransformation of this compound, the metabolism of analogous ether compounds has been documented in various organisms. The ether bond, though generally stable, can be cleaved by specific enzymes. nih.gov

In mammals and other organisms, cytochrome P450 monooxygenases are key enzymes in the metabolism of many xenobiotics, including ethers. nih.govwikipedia.orgmdpi.com These enzymes can catalyze the oxidation of the carbon atom adjacent to the ether oxygen (α-carbon), leading to an unstable hemiacetal that spontaneously cleaves. This process, known as O-dealkylation, would result in the formation of an alcohol and an aldehyde. For this compound, this could involve either O-de-ethylation or cleavage of the nonane (B91170) chain.

Microorganisms also possess a diverse array of enzymes capable of degrading ethers. Some bacteria, like certain Rhodococcus species, can utilize ethers as their sole carbon and energy source. nih.gov The degradation often starts with the oxidation of the α-carbon. nih.gov Additionally, hydrolases that act on ether bonds, sometimes referred to as etherases, have been identified. virtualflybrain.orgnih.gov For instance, glutathione-dependent etherases found in fungi are involved in the degradation of lignin, a complex polymer containing numerous ether linkages. nih.gov These enzymes catalyze the cleavage of the ether bond, demonstrating nature's capacity to break down these stable molecules. nih.gov

Table 2: Potential Enzymatic Biotransformation Reactions for Ether Compounds

Enzyme ClassReaction TypePotential Products from this compoundOrganism Type
Cytochrome P450 MonooxygenasesO-dealkylation, Hydroxylation2-methylnonan-3-ol, ethanol (B145695), acetaldehyde, hydroxylated alkanesMammals, Microbes nih.govmdpi.com
Etherases (Hydrolases)Ether bond hydrolysis2-methylnonan-3-ol, ethanolFungi, Bacteria nih.gov
Alkane HydroxylasesTerminal or subterminal oxidationHydroxylated this compoundBacteria mdpi.com

Specific studies on the influence of this compound on microbial growth or plant physiology are not documented. However, research on analogous compounds provides insights into potential activities. Certain ether-containing compounds, particularly gemini (B1671429) surfactants with an ether group in their spacer, have demonstrated significant antimicrobial properties against a broad spectrum of bacteria, yeast, and molds. mdpi.com Their effectiveness is related to their ability to disrupt cell membranes. The length of the alkyl chain in these surfactants significantly influences their biocidal activity. mdpi.com

In the context of plant physiology, the phytotoxicity of some chiral ether compounds has been observed to be enantiomer-specific. For example, the S(-) enantiomer of the diphenyl ether herbicide 5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-methylphthalide (DPEIII) is a more potent inhibitor of the growth of the green alga Chlamydomonas reinhardtii than the R(+) isomer. nih.gov This differential activity is linked to a greater inhibition of the enzyme protoporphyrinogen IX oxidase by the S(-) enantiomer, leading to the accumulation of phototoxic tetrapyrroles. nih.gov This demonstrates that plant and algal cellular systems can exhibit stereospecific responses to chiral ethers, suggesting that if this compound were to have any phytotoxic effects, they might also be dependent on its stereochemistry.

An article focusing on the biological and ecological roles of this compound, as specified in the detailed outline, cannot be generated at this time. Extensive searches for scientific literature and research findings have yielded insufficient data regarding the specific topics of inter-species chemical communication, biodegradation pathways, and environmental persistence in aquatic systems for this particular chemical compound.

The available information is primarily limited to chemical supplier databases, which confirm its identity as a non-ionic surfactant belonging to the class of ethoxylated fatty alcohols. While general information exists for the broader category of alcohol ethoxylates and their environmental fate, specific research on this compound is not publicly accessible. Consequently, a scientifically accurate and detailed article that adheres to the requested structure and content inclusions cannot be produced. Further scientific investigation into the ecological and environmental aspects of this compound is required to address the topics outlined.

Computational and Theoretical Studies on 3r 3 Ethoxy 2 Methylnonane

Quantum Chemical Calculations of (3R)-3-ethoxy-2-methylnonane Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure, conformational landscape, and energetic properties of molecules like this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the molecule's geometry and energy.

Structure and Conformation: The structure of this compound is characterized by a nine-carbon nonane (B91170) backbone, a methyl group at position 2, and an ethoxy group at the chiral center, position 3. The "(3R)" designation specifies the stereochemistry at this chiral center. Due to the flexibility of the alkyl chains, the molecule can exist in numerous conformations arising from rotations around its carbon-carbon and carbon-oxygen single bonds.

Computational studies on similar branched alkanes reveal that branching generally increases thermodynamic stability compared to linear isomers. nih.govresearchgate.net This increased stability is attributed to a combination of electrostatic and electron correlation effects. nih.gov For this compound, a conformational search using DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), would identify various low-energy conformers. nih.gov The results would provide precise bond lengths, bond angles, and dihedral angles for each stable conformation.

Table 1: Representative Theoretical Energetic Data for Alkane Conformers This table presents typical energy differences found in computational studies of simple branched alkanes, analogous to the structural elements of this compound.

Conformational InteractionTypical Relative Energy (kcal/mol)Computational Method Example
Gauche Butane Interaction~0.9CCSD(T)
1,3-Diaxial Methyl-Methyl Interaction (in cyclohexane (B81311) analog)~3.6DFT (B3LYP/6-31G*)
Anti Butane Interaction0.0 (Reference)CCSD(T)

Prediction of Spectroscopic Parameters and Chiral Properties for this compound

Computational chemistry provides essential tools for predicting spectroscopic parameters, which is invaluable for structure elucidation and characterization.

Spectroscopic Parameters: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are among the most commonly predicted spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. uncw.edu The process involves first performing a thorough conformational search and geometry optimization for the molecule. Then, NMR shielding tensors are calculated for each significant conformer. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. uncw.edugithub.io Machine learning algorithms are also increasingly being used in conjunction with quantum mechanical calculations to improve the accuracy of NMR predictions. frontiersin.orgnih.govresearchgate.net Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed, which, after appropriate scaling, generally show good agreement with experimental data.

Chiral Properties: As this compound is a chiral molecule, it will exhibit optical activity. Quantum chemical methods can predict chiroptical properties such as optical rotation and electronic circular dichroism (ECD). The specific rotation can be calculated from the frequency-dependent optical rotatory dispersion (ORD). These calculations are highly sensitive to the molecular conformation, making an accurate conformational analysis a prerequisite. Theoretical predictions of chiroptical properties are crucial for assigning the absolute configuration of a chiral molecule by comparing the computed data with experimental measurements. rsc.org The parity-violating energy difference between enantiomers, a very subtle effect due to the weak nuclear force, can also be estimated computationally. ethz.ch

Table 3: Common Computational Methods for Spectroscopic and Chiral Property Prediction

PropertyComputational MethodTypical Level of Theory
NMR Chemical ShiftsGIAODFT (e.g., B3LYP/6-311+G(2d,p))
IR/Raman FrequenciesVibrational Frequency AnalysisDFT (e.g., B3LYP/6-31G(d))
Optical RotationTime-Dependent DFT (TD-DFT)TD-B3LYP/aug-cc-pVDZ
ECD SpectraTime-Dependent DFT (TD-DFT)TD-CAM-B3LYP/TZVP

Structure-Activity Relationship Modeling for this compound Analogs (non-human, non-clinical applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of compounds to their biological activity or physical properties. mdpi.com These models are widely used to predict the activity of new compounds and to guide the design of molecules with desired properties.

For non-human, non-clinical applications, QSAR models could be developed for analogs of this compound to predict activities such as insect pheromone or repellent effects, or nematicidal activity. nih.govmdpi.comresearchgate.net Many insect pheromones are fatty acid derivatives, including ethers, and their activity is highly dependent on their specific structure. researchgate.netnih.govmdpi.com

The development of a QSAR model involves several steps:

Data Collection: A dataset of structurally similar compounds with measured biological activity is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). nih.govresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. jcchems.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For analogs of this compound, a QSAR model could explore how variations in the length of the alkyl chains, the position of the ether group, and stereochemistry affect a specific biological activity, such as interaction with an insect olfactory receptor. nih.gov

Table 4: Example Descriptors Used in QSAR/QSPR Models for Aliphatic Compounds

Descriptor TypeExample DescriptorInformation Coded
TopologicalWiener IndexMolecular branching and size
PhysicochemicallogP (Octanol-Water Partition Coefficient)Hydrophobicity
Quantum ChemicalE_LUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron accepting ability (electrophilicity)
GeometricMolecular Surface AreaMolecular size and shape

Advanced Analytical Methodologies for Detection and Quantification of 3r 3 Ethoxy 2 Methylnonane

Hyphenated Chromatographic-Spectrometric Techniques in (3R)-3-ethoxy-2-methylnonane Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for the analysis of volatile and chiral compounds like this compound.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile organic compounds (VOCs). nih.govmdpi.com For the trace analysis of this compound, GC-MS offers exceptional sensitivity and selectivity. The gas chromatograph separates the compound from other volatile components in a sample based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

For the specific analysis of a chiral compound such as this compound, the use of a chiral stationary phase in the GC column is essential for separating its enantiomers. nih.govoup.comgcms.cznih.govresearchgate.net These specialized columns, often containing cyclodextrin (B1172386) derivatives, create a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their individual quantification. nih.govgcms.cz This is critical as the biological and sensory properties of enantiomers can differ significantly. nih.govresearchgate.net

The volatile profile of a sample containing this compound can be comprehensively characterized using GC-MS. This involves identifying and quantifying the full range of volatile compounds present. For complex matrices, techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can provide enhanced separation and identification of co-eluting compounds. nih.gov

Table 1: Illustrative GC-MS Parameters for Chiral Ether Analysis

ParameterTypical SettingPurpose
GC ColumnChiral stationary phase (e.g., cyclodextrin-based)Separation of (3R) and (3S) enantiomers
Injector Temperature250 °CVaporization of the sample
Oven Temperature ProgramInitial temp. 40°C, ramp to 250°CSeparation of volatile compounds based on boiling point
Carrier GasHelium or HydrogenMobile phase to carry the sample through the column
MS Ionization ModeElectron Ionization (EI)Fragmentation of the molecule for identification
MS DetectorQuadrupole or Time-of-Flight (TOF)Detection and mass analysis of ions

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector. researchgate.net This method is particularly valuable for identifying which of the many volatile compounds in a complex mixture are responsible for its characteristic aroma. As the separated compounds elute from the GC column, the effluent is split, with one portion going to a conventional detector (like an MS) and the other to a sniffing port where a trained sensory panelist can assess the odor. researchgate.net

Sample Preparation and Extraction Techniques for this compound from Complex Matrices

The effective extraction of this compound from complex matrices such as food, beverages, or environmental samples is a critical first step in its analysis. mdpi.com The choice of extraction technique depends on the nature of the sample matrix and the volatility of the target compound.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for the extraction of volatile and semi-volatile compounds. mdpi.comscispace.comnih.govunesp.bryoutube.com A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injector of a GC for thermal desorption and analysis. The efficiency of HS-SPME can be optimized by adjusting parameters such as the fiber coating, extraction time, and temperature. nih.gov

Liquid-Liquid Extraction (LLE): This is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent. economysolutions.inphenomenex.comscioninstruments.comrsc.org For extracting this compound from an aqueous matrix, an organic solvent in which the compound is highly soluble would be chosen. The two phases are mixed, and the target compound partitions into the organic phase, which is then separated for analysis. While effective, LLE can be time-consuming and uses significant amounts of organic solvents. rsc.org

Table 2: Comparison of Extraction Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
HS-SPMEAdsorption of headspace volatiles onto a coated fiberSolvent-free, simple, sensitiveFiber lifetime can be limited, matrix effects
LLEPartitioning between two immiscible liquid phasesWell-established, versatileRequires large volumes of organic solvents, can be labor-intensive

Development of Specialized Biosensors or Chemsensors for this compound Detection

The development of specialized biosensors and chemosensors for the real-time, selective detection of this compound represents a frontier in analytical science. While specific sensors for this compound are not yet widely reported, the principles of sensor design for other volatile and chiral molecules can be applied.

Biosensors: These devices integrate a biological recognition element with a transducer to produce a signal in response to the target analyte. For this compound, a potential approach would be to use olfactory receptors or odorant-binding proteins that have a specific affinity for this molecule. mdpi.comnih.gov The binding of the compound to the biological element could be detected by various transduction methods, such as changes in electrical impedance or surface plasmon resonance. mdpi.comnih.gov The development of such biosensors could offer high sensitivity and selectivity, enabling rapid and on-site analysis. The challenge lies in identifying or engineering a biological component with the required specificity for the target enantiomer.

Chemosensors: These sensors utilize a chemical receptor that interacts with the analyte, leading to a measurable change in a physical property, such as color or fluorescence. mdpi.comnih.govsemanticscholar.org For the enantioselective detection of this compound, a chiral chemical receptor would be necessary. mdpi.comnih.govuniroma1.itgla.ac.uk For instance, macrocyclic compounds like crown ethers or cyclodextrins, which can be synthesized with chiral cavities, could serve as receptors. mdpi.comsemanticscholar.org The binding of one enantiomer over the other would induce a change in the sensor's optical or electronic properties. The development of sensor arrays, or "electronic noses," with multiple cross-reactive sensors could also be a promising strategy for the discrimination of this compound from other volatile compounds. uniroma1.it

Potential Niche Applications and Future Research Directions Involving 3r 3 Ethoxy 2 Methylnonane Non Clinical

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

In the field of asymmetric synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. tandfonline.comresearchgate.netnih.gov While specific research detailing the use of (3R)-3-ethoxy-2-methylnonane as a chiral auxiliary is limited, its inherent chirality makes it a candidate for such applications.

The principle of a chiral auxiliary lies in its ability to induce facial selectivity in a prochiral substrate, leading to the preferential formation of one diastereomer over another. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. For this compound to be effective in this role, it would need to be readily attached to a substrate and subsequently removed under mild conditions. Its ether linkage and alkyl chain could influence the steric environment around the reactive center, thereby directing the approach of incoming reagents.

Furthermore, chiral molecules can function as ligands that coordinate with a metal center to form a chiral catalyst. These catalysts are instrumental in a vast array of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The oxygen atom in the ethoxy group of this compound could potentially coordinate with a metal, and the chiral environment created by the rest of the molecule could influence the stereoselectivity of the catalyzed reaction. Research in this area would involve the synthesis of metal complexes incorporating this compound or its derivatives and evaluating their catalytic efficacy and enantioselectivity in benchmark asymmetric reactions.

Table 1: Potential Asymmetric Reactions for this compound Application

Reaction TypePotential Role of this compoundDesired Outcome
Asymmetric AlkylationChiral AuxiliaryEnantiomerically enriched alkylated products
Asymmetric Aldol (B89426) ReactionChiral AuxiliaryDiastereomerically and enantiomerically enriched β-hydroxy carbonyl compounds
Asymmetric Diels-Alder ReactionChiral Ligand for Lewis AcidEnantiomerically enriched cycloadducts
Asymmetric HydrogenationChiral Ligand for Transition MetalEnantiomerically enriched saturated compounds

Precursors for Advanced Materials or Specialty Polymers

The development of advanced materials with tailored properties is a significant area of contemporary research. Chiral polymers, in particular, exhibit unique optical, mechanical, and recognition properties, making them suitable for applications in areas such as chiral separations, sensors, and optoelectronics. mdpi.comresearchgate.netrsc.org

This compound, as a chiral building block, could potentially be functionalized and polymerized to create novel specialty polymers. For instance, the introduction of polymerizable groups, such as vinyl or epoxide moieties, onto the molecule would allow it to serve as a chiral monomer. The resulting polymers would possess a stereoregular structure, which could lead to the formation of helical polymer chains or other organized supramolecular structures. The specific stereochemistry of the repeating units derived from this compound would dictate the macroscopic properties of the polymer.

Research in this domain would focus on the synthetic modification of this compound to produce polymerizable derivatives and the subsequent investigation of their polymerization behavior. Characterization of the resulting polymers would involve determining their molecular weight, tacticity, and chiroptical properties, such as optical rotation and circular dichroism.

Green Solvents or Reaction Media Design Featuring this compound

The principles of green chemistry advocate for the use of environmentally benign solvents to minimize the environmental impact of chemical processes. yale.eduacs.orgrsc.orgalliedacademies.org Ideal green solvents exhibit low toxicity, biodegradability, and are derived from renewable resources. Ethers are a class of solvents that are widely used, and the design of new, greener ether solvents is an active area of research.

This compound, with its alkyl ether structure, could be investigated as a potential green solvent or as a component in solvent mixtures. Its physical properties, such as boiling point, viscosity, and polarity, would need to be thoroughly characterized to assess its suitability for various applications. Furthermore, its toxicity profile and biodegradability would be critical factors in determining its "greenness." As a chiral solvent, it could also offer the unique advantage of inducing stereoselectivity in reactions, a concept known as asymmetric solvation.

The design of green solvents often involves considering the entire life cycle of the chemical, from its synthesis to its disposal. skpharmteco.com Research into this compound as a green solvent would therefore also need to explore efficient and sustainable methods for its synthesis, potentially from bio-based starting materials.

Emerging Applications in Flavor and Fragrance Chemistry (focus on chemical synthesis and analysis)

The flavor and fragrance industry relies heavily on the discovery and synthesis of new molecules with unique olfactory properties. It is well-established that the stereochemistry of a molecule can have a profound impact on its scent. scentjourner.comscribd.comchiralpedia.com Enantiomers of the same compound can have drastically different smells, or one enantiomer may be odorous while the other is not.

The specific odor profile of this compound has not been widely reported in scientific literature. However, its molecular structure, a substituted nonane (B91170) with an ether linkage, suggests that it could possess interesting fragrance characteristics. Research in this area would involve the stereoselective synthesis of this compound to ensure high enantiomeric purity, followed by sensory evaluation by trained panelists to characterize its scent profile.

The analysis of chiral fragrance compounds is a challenging task that often requires specialized analytical techniques, such as chiral gas chromatography (GC). oup.comresearchgate.net The development of robust analytical methods for the separation and quantification of the enantiomers of 3-ethoxy-2-methylnonane would be crucial for quality control and for studying the relationship between its stereochemistry and olfactory perception.

Environmental Remediation Research (e.g., as a target for bioremediation studies)

While this compound is not a known major environmental pollutant, studying its potential for bioremediation can provide valuable insights into the microbial degradation of chiral ethers. Research in this area would involve isolating and characterizing microorganisms capable of utilizing this compound as a carbon source. The metabolic pathways involved in its degradation would be investigated to identify the key enzymes and genetic machinery responsible for breaking down the molecule. Such studies could contribute to the development of bioremediation strategies for other, more persistent chiral ether pollutants.

Challenges and Future Perspectives in Academic Research on this compound

Despite the potential applications of this compound, several challenges hinder its widespread investigation and use. A primary obstacle is the lack of a readily available and cost-effective synthesis for the enantiomerically pure compound. The development of efficient stereoselective synthetic routes is a crucial first step for enabling further research.

A significant portion of the potential applications discussed in this article remains speculative due to the limited amount of specific research on this compound. Future academic research should focus on a systematic evaluation of its properties.

Table 2: Future Research Directions for this compound

Research AreaKey ObjectivesPotential Impact
Asymmetric SynthesisDevelop efficient and scalable stereoselective synthetic routes.Enable broader availability for research and potential commercial applications.
CatalysisEvaluate its performance as a chiral auxiliary and ligand in a range of asymmetric reactions.Discovery of new and effective catalytic systems.
Materials ScienceSynthesize and characterize polymers derived from functionalized this compound.Development of new chiral materials with unique properties.
Green ChemistryCharacterize its physicochemical properties, toxicity, and biodegradability as a potential solvent.Contribution to the development of sustainable chemical processes.
Flavor & FragranceConduct sensory analysis and develop chiral analytical methods.Identification of new fragrance ingredients.
Environmental ScienceInvestigate its microbial degradation pathways.Understanding the environmental fate of chiral ethers.

Q & A

Q. How does the environmental persistence of this compound compare to structurally related ethers, and what analytical methods quantify its ecotoxicological impact?

  • Methodological Answer :
  • Conduct OECD 301F biodegradability tests under aerobic/anaerobic conditions.
  • Use LC-TOF/MS to detect degradation products in simulated wastewater.
  • Compare half-lives (t₁/₂) with analogues (e.g., 3-methoxy derivatives) using QSAR models.
  • Assess ecotoxicity via Daphnia magna or algal growth inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.